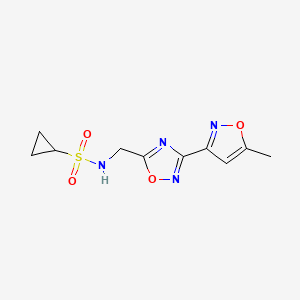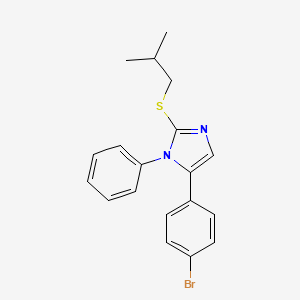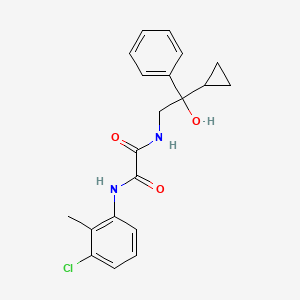![molecular formula C20H19NO4 B2743133 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate CAS No. 946264-67-1](/img/structure/B2743133.png)
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a versatile chemical compound used in various scientific research fields. This compound features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions. The presence of the p-tolyl and o-tolyloxy groups imparts unique chemical properties, making it suitable for diverse applications such as drug discovery, material synthesis, and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another approach is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the one-pot preparation of 3,5-disubstituted isoxazoles using tert-butyl nitrite or isoamyl nitrite with substituted aldoximes and alkynes under conventional heating conditions . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as AuCl3 and CuCl . Reaction conditions typically involve moderate temperatures and controlled environments to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to changes in gene expression and protein function .
相似化合物的比较
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Tolyl-Substituted Compounds: Molecules with p-tolyl or o-tolyloxy groups attached to different core structures.
Uniqueness
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate stands out due to its specific combination of the isoxazole ring and the p-tolyl and o-tolyloxy groups. This unique structure imparts distinct chemical properties, making it suitable for a wide range of applications in scientific research and industry .
属性
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-7-9-16(10-8-14)19-11-17(21-25-19)12-24-20(22)13-23-18-6-4-3-5-15(18)2/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIOWKHMJRSGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2743053.png)
![1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2743055.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2743057.png)
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2743058.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2743063.png)


![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743070.png)

![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)
